2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane
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Overview
Description
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane is a complex organic compound characterized by its unique biphenyl and dioxane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The fluorooctyl and octyl groups are then introduced through nucleophilic substitution reactions, using appropriate alkyl halides and strong bases . Finally, the dioxane ring is formed through a cyclization reaction involving the biphenyl intermediate and a diol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, strong bases (e.g., NaOH, KOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl:
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Known for its inhibitory effects on Bcl-2-like protein 1, making it a potential candidate for cancer therapy.
Uniqueness
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane stands out due to its unique combination of biphenyl and dioxane structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
667434-01-7 |
---|---|
Molecular Formula |
C32H47FO2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[4-[4-(5-fluorooctyl)phenyl]phenyl]-5-octyl-1,3-dioxane |
InChI |
InChI=1S/C32H47FO2/c1-3-5-6-7-8-9-14-27-24-34-32(35-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)13-10-11-15-31(33)12-4-2/h16-23,27,31-32H,3-15,24-25H2,1-2H3 |
InChI Key |
RENAGFBHBMKTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1COC(OC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC(CCC)F |
Origin of Product |
United States |
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